methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride
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Overview
Description
methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride is a chemical compound belonging to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridine with formic acid under reflux conditions to yield the imidazopyridine core . The methyl ester and hydrochloride salt forms are then introduced through esterification and acid-base reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the imidazole or pyridine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in metabolic pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused bicyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Exhibits distinct pharmacological properties compared to imidazo[4,5-c]pyridine derivatives.
Uniqueness
methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride stands out due to its specific substitution pattern and the presence of the methyl ester and hydrochloride salt forms
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6;/h4,7,9H,2-3H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVXNOYGUDBGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126167-34-8 |
Source
|
Record name | 3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126167-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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